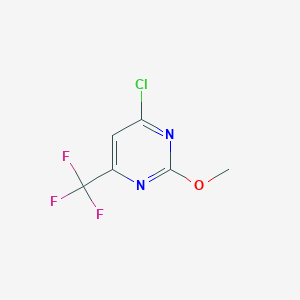

4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-methoxy-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c1-13-5-11-3(6(8,9)10)2-4(7)12-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBLDCFXGDXHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724418 | |

| Record name | 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932701-90-1 | |

| Record name | 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Physical Properties of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine: An Analytical and Predictive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine represents a significant scaffold in medicinal chemistry and materials science, combining the reactive potential of a chloropyrimidine with the unique electronic properties of methoxy and trifluoromethyl groups. As a potentially novel or specialized reagent, comprehensive experimental data on its physical properties are not widely cataloged. This technical guide provides a detailed analysis of its core physical characteristics, leveraging predictive methods based on established data from structurally analogous compounds. Furthermore, it offers robust, field-tested protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility. This document is intended to serve as an essential resource for researchers, enabling them to handle, utilize, and modify this compound with a foundational understanding of its physical nature.

Molecular Structure and Identity

The foundational step in understanding a compound's physical properties is a thorough analysis of its molecular structure. The substituents on the pyrimidine core—a chloro group, a methoxy group, and a trifluoromethyl group—each impart distinct electronic and steric effects that collectively define its behavior.

-

IUPAC Name: 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine

-

Molecular Formula: C₆H₄ClF₃N₂O

-

CAS Number: While a specific CAS number for this exact structure is not readily found in major databases, structurally related compounds are well-documented.

Caption: 2D structure of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.

Predictive Analysis of Physical Properties Based on Structural Analogs

Direct experimental values for the target compound are scarce. However, we can construct a reliable predictive model by examining the physical properties of closely related pyrimidines. The key structural differences are the substituents at the 2, 4, and 6 positions.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | 5993-98-6 | 196.56 | Not Available | Not Available | Not Available |

| 4-Chloro-2-methoxy-6-methylpyrimidine | 97041-37-7 | 172.60 | Not Available | Not Available | Not Available |

| 4-Chloro-2-(trifluoromethyl)pyrimidine | 1514-96-1 | 182.52 | Not Available | 115.4 (Predicted)[1] | 1.504 (Predicted)[1] |

| 2-Chloro-4-(trifluoromethyl)pyrimidine | 33034-67-2 | 182.52 | Not Available | 60 / 10 mmHg | 1.513 at 25°C |

| 4-Chloro-2-methylthiopyrimidine | 49844-90-8 | 160.63 | -2 | 139-140 / 36 mmHg | 1.381 at 25°C |

Analysis of Substituent Effects:

-

Trifluoromethyl (CF₃) Group: This powerful electron-withdrawing group significantly increases the molecular weight and polarity compared to a methyl (CH₃) group. This generally leads to a higher boiling point due to stronger intermolecular dipole-dipole interactions. The high electronegativity of fluorine can also decrease basicity of the pyrimidine ring.

-

Methoxy (OCH₃) Group: Compared to a methyl group, the methoxy group is also electron-withdrawing by induction but can be electron-donating by resonance. It adds a polar ether linkage, which can increase solubility in polar organic solvents.

-

Chloro (Cl) Group: The chloro atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution. Its presence contributes significantly to the compound's molecular weight and density.

Predicted Properties for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine:

-

Physical State: Likely to be a liquid or a low-melting solid at room temperature, similar to its analogs.

-

Boiling Point: Expected to be relatively high, likely above 150°C at atmospheric pressure, given the combined mass and polarity of the chloro, methoxy, and trifluoromethyl groups. It will likely require distillation under reduced pressure to prevent decomposition.

-

Density: Predicted to be significantly greater than water, likely in the range of 1.4 - 1.6 g/mL, consistent with other chlorinated and fluorinated heterocyclic compounds.[1]

-

Solubility: Expected to have low solubility in water but good solubility in common organic solvents like chloroform, ethyl acetate, and methanol.[1]

Standardized Protocols for Experimental Property Determination

For any novel compound, predictive analysis must be validated by empirical measurement. The following protocols are designed to be self-validating and provide a clear, reproducible path to characterizing the physical properties of the title compound.

Caption: Workflow for the experimental determination and validation of physical properties.

Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A sharp, narrow melting range is a primary hallmark of a pure crystalline compound.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last solid particle melts (T2).

-

-

Reporting: Report the result as a melting range (T1 - T2). For a pure compound, this range should be less than 2°C.

Boiling Point Determination (Under Reduced Pressure)

Causality: Many complex organic molecules, especially those with multiple functional groups, are thermally unstable and will decompose at their atmospheric boiling point. Measurement under vacuum lowers the required temperature, preserving the compound's integrity.

Protocol:

-

Apparatus: Assemble a microscale distillation apparatus suitable for vacuum work. Include a thermometer with the bulb placed just below the side arm leading to the condenser.

-

Sample Introduction: Place a small volume of the liquid sample (1-2 mL) and a boiling chip or magnetic stirrer into the distillation flask.

-

Vacuum Application: Seal the system and slowly apply a vacuum using a vacuum pump protected by a cold trap. Record the stable pressure (P) using a manometer.

-

Heating: Gently heat the flask using an oil bath.

-

Measurement: Record the temperature at which a steady stream of condensate is observed on the thermometer bulb. This is the boiling point at pressure P.

-

Extrapolation (Optional): Use a pressure-temperature nomograph to estimate the boiling point at atmospheric pressure (760 mmHg).

Solubility Profiling (Shake-Flask Method)

Causality: Solubility is governed by the principle of "like dissolves like." Profiling solubility in a range of solvents with varying polarities provides critical information for reaction setup, purification, formulation, and biological assays.

Protocol:

-

Solvent Selection: Prepare vials containing a standard volume (e.g., 1 mL) of various solvents:

-

Non-polar: Hexanes, Toluene

-

Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)

-

Polar Protic: Ethanol, Methanol

-

Aqueous: Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4)

-

-

Sample Addition: Add a pre-weighed amount of the compound (e.g., 1 mg) to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation & Quantification:

-

Visually inspect for undissolved solid.

-

For quantitative measurement, centrifuge the samples to pellet any undissolved solid.

-

Carefully remove an aliquot of the supernatant, dilute appropriately, and measure the concentration using a calibrated analytical technique (e.g., HPLC-UV or LC-MS).

-

-

Reporting: Report solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively in units of mg/mL or mol/L.

Spectroscopic and Spectrometric Confirmation

While not physical properties in the classical sense, spectroscopic data are indispensable for confirming the identity and purity of the compound, which is a prerequisite for accurate physical property measurement.

-

¹H NMR: Expect a singlet for the methoxy (OCH₃) protons around 3.9-4.2 ppm and a singlet for the lone aromatic proton on the pyrimidine ring (C5-H) around 7.0-7.5 ppm.

-

¹³C NMR: Distinct signals for the methoxy carbon, the trifluoromethyl carbon (a quartet due to C-F coupling), and the four unique pyrimidine ring carbons.

-

¹⁹F NMR: A sharp singlet for the three equivalent fluorine atoms of the CF₃ group.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should show a characteristic isotopic pattern for a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula to within 5 ppm.

Safety, Handling, and Storage

Based on GHS classifications for structurally similar compounds, 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine should be handled with care.[2][3]

-

Hazard Profile (Predicted):

-

Handling:

-

Storage:

Conclusion

This guide establishes a comprehensive profile for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine by integrating predictive analysis with standardized experimental protocols. While direct empirical data is limited, the analysis of structural analogs provides a solid foundation for estimating its key physical properties, including its state, boiling point, density, and solubility. The provided methodologies offer a clear pathway for researchers to obtain precise, verifiable data. Adherence to the outlined safety and handling procedures is paramount to ensure the safe and effective use of this versatile chemical building block in research and development.

References

-

Chemsrc. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. Available from: [Link]

-

PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749. Available from: [Link]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]

-

PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369. Available from: [Link]

- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Available from: [Link]

-

PubChemLite. 4-chloro-2-(methoxymethyl)pyrimidine (C6H7ClN2O). Available from: [Link]

Sources

- 1. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1 [chemicalbook.com]

- 2. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE CAS#: 1514-96-1 [m.chemicalbook.com]

Technical Guide: Synthesis of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine

Executive Summary & Strategic Analysis

The molecule 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a high-value pharmacophore and agrochemical intermediate.[1] Its structural utility lies in the orthogonal reactivity of its three substituents:

-

C4-Chloro: A highly reactive handle for SNAr displacements or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

C6-Trifluoromethyl: Provides metabolic stability and modulates lipophilicity (LogP), critical for bioavailability.[1]

-

C2-Methoxy: A robust electron-donating group that fine-tunes the electronic properties of the ring and is often a fixed structural motif in final active ingredients.[1]

The Synthesis Challenge: The primary challenge in synthesizing this molecule is regiochemical fidelity .[1] Attempting to install the methoxy group via nucleophilic substitution on a 2,4-dichloropyrimidine precursor often results in the wrong isomer (4-methoxy-2-chloro) due to the higher electrophilicity of the C4 position.[1]

This guide details the "De Novo Cyclization" pathway, which guarantees the correct regiochemistry by constructing the pyrimidine ring with the C2-methoxy group in place, followed by specific chlorination.

Retrosynthetic Analysis

To ensure the correct placement of the substituents, we disconnect the pyrimidine ring into two acyclic precursors.

Logical Disconnection

-

Target: 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.[1]

-

Precursor 1 (Chlorination): 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one.[1]

-

Precursor 2 (Cyclization): Condensation of a 1,3-dielectrophile with a 1,3-dinucleophile.

Figure 1: Retrosynthetic tree illustrating the De Novo Cyclization strategy.[1]

Primary Synthesis Pathway: The De Novo Cyclization

This route is the industry standard for high-purity synthesis because it locks the C2-methoxy group during ring formation, eliminating regioselectivity risks associated with later-stage substitutions.[1]

Step 1: Cyclization to Pyrimidinone

Reaction: Condensation of ethyl 4,4,4-trifluoroacetoacetate with O-methylisourea.

-

Mechanism: The amidine nitrogen of O-methylisourea attacks the highly electrophilic trifluoroacetyl carbonyl (activated by the electron-withdrawing CF3 group).[1] Elimination of water and subsequent attack on the ester carbonyl releases ethanol and closes the ring.

-

Reagents:

Experimental Protocol:

-

Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, dissolve Sodium Methoxide (2.2 eq) in anhydrous Methanol.

-

Free Base Formation: Add O-Methylisourea hemisulfate (1.1 eq) portion-wise at 0-5°C. Stir for 30 minutes to generate the free O-methylisourea in situ.

-

Addition: Dropwise add Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) over 30 minutes, maintaining temperature <10°C.

-

Reaction: Allow to warm to room temperature, then heat to reflux (65°C) for 6–12 hours. Monitor by HPLC/TLC for disappearance of the ketoester.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove methanol.[1]

-

Dissolve the residue in water.[1]

-

Critical Step: Acidify the aqueous solution carefully with glacial acetic acid or dilute HCl to pH ~5–6.[1] The product, 2-methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one, will precipitate as a white/off-white solid.[1]

-

Filter, wash with cold water, and dry in a vacuum oven at 45°C.

-

Expected Yield: 75–85%.[1]

-

Step 2: Chlorination (Deoxychlorination)

Reaction: Conversion of the pyrimidinone (tautomer of pyrimidinol) to the chloropyrimidine using Phosphorus Oxychloride (POCl3).[1]

-

Chemistry: The pyrimidinone oxygen attacks the phosphorus center, creating a leaving group that is displaced by chloride.

-

Reagents:

Experimental Protocol:

-

Setup: Place the dried pyrimidinone intermediate in a flask. Add POCl3 carefully (exothermic).[1]

-

Catalyst: Add N,N-Diethylaniline (1.0 eq).

-

Reaction: Heat the mixture to reflux (105°C) for 3–5 hours. The suspension should become a clear solution as the reaction proceeds.

-

Quenching (Safety Critical):

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate.[1]

-

Purification: Wash organic layer with sat.[1][2] NaHCO3 (to remove acid traces), then brine. Dry over MgSO4.[1]

-

Isolation: Concentrate to yield the crude oil/solid. Purification via silica gel chromatography (Hexane/EtOAc) or distillation is recommended for high purity.[1]

-

Expected Yield: 80–90%.[1]

-

The "Trap" Pathway: Why SNAr Fails

A common error is attempting to synthesize this target from 2,4-dichloro-6-(trifluoromethyl)pyrimidine via nucleophilic substitution with methoxide.[1]

-

The Logic Failure: In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic than C2 due to the para-like relationship with N1 and the electron-withdrawing nature of the C6-CF3 group.

-

The Result: Reaction with 1 equivalent of NaOMe yields the 4-methoxy-2-chloro isomer as the major product, which is structurally distinct from the desired 2-methoxy-4-chloro target.[1]

-

Exception: While some literature suggests solvent manipulation can alter this ratio, it is unreliable for scale-up compared to the De Novo cyclization described above.[1]

Figure 2: Regioselectivity map showing the kinetic preference for C4 substitution, making this route unsuitable.

Process Safety & Data Summary

Key Quantitative Data

| Parameter | Step 1 (Cyclization) | Step 2 (Chlorination) |

| Limiting Reagent | Ethyl 4,4,4-trifluoroacetoacetate | Pyrimidinone Intermediate |

| Solvent | Methanol | POCl3 (Neat) |

| Temperature | 65°C (Reflux) | 105°C (Reflux) |

| Typical Yield | 75–85% | 80–90% |

| Critical Impurity | Uncyclized linear intermediates | Hydrolysis products (Uracil derivatives) |

Safety Protocols

-

POCl3 Handling: Highly corrosive and reacts violently with water.[1] All glassware must be oven-dried.[1] Quenching must be done by adding the reaction mixture to ice, never water to the mixture.

-

Trifluoromethyl Group: The C-F bonds are generally stable, but avoid extremely high temperatures (>150°C) with strong Lewis acids to prevent defluorination.

-

Waste: Aqueous waste from Step 2 contains phosphoric acid and HCl; neutralize with NaOH before disposal.[1]

References

-

Preparation of 2-substituted-4-hydroxy-6-trifluoromethylpyrimidines.

-

Regioselectivity of Nucleophilic Substitution in 2,4-Dichloropyrimidines.

-

Synthesis of 4-chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.

Sources

4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine: Technical Guide

This guide details the chemical identity, synthesis, reactivity, and applications of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine , a critical fluorinated heterocyclic building block in medicinal chemistry and agrochemical development.

Chemical Identity & Properties

This compound serves as a versatile electrophile, leveraging the electron-withdrawing nature of the trifluoromethyl (

| Property | Data |

| IUPAC Name | 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine |

| CAS Number | 932701-90-1 |

| Molecular Formula | |

| Molecular Weight | 212.56 g/mol |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, THF; sparingly soluble in water |

| Key Functional Groups | 4-Chloro (Leaving Group), 2-Methoxy (Directing/Solubilizing), 6-Trifluoromethyl (Activating/Lipophilic) |

Synthesis Pathways

The industrial and laboratory-scale synthesis follows a convergent route, utilizing ethyl 4,4,4-trifluoroacetoacetate as the fluorinated scaffold. The process involves cyclization followed by deformylative chlorination.

Step-by-Step Protocol

-

Precursor Formation: Claisen condensation of ethyl trifluoroacetate with ethyl acetate yields ethyl 4,4,4-trifluoroacetoacetate (ETFAA) .[1][2]

-

Cyclization: Condensation of ETFAA with O-methylisourea (hemisulfate or hydrochloride salt) under basic conditions (NaOEt/EtOH) yields the intermediate 2-methoxy-6-(trifluoromethyl)pyrimidin-4-ol (tautomer: pyrimidin-4(3H)-one).

-

Chlorination: The hydroxyl group at position 4 is converted to a chloride using Phosphorus Oxychloride (

) in the presence of a base (e.g.,

Synthesis Workflow Diagram

Figure 1: Convergent synthesis route from fluorinated acetoacetate precursors.

Reactivity Profile & Regioselectivity

For drug discovery professionals, the value of this scaffold lies in its predictable regioselectivity. The pyrimidine ring is electron-deficient, making it highly susceptible to

Electronic Activation Analysis

-

C4 Position (Most Reactive): The C4 carbon is activated by the para-position relative to N1 and the strong inductive electron-withdrawing effect of the adjacent

group at C6. The Chlorine atom is an excellent leaving group. -

C2 Position (Less Reactive): The C2 position is flanked by two nitrogens but is deactivated relative to C4 due to the electron-donating resonance effect of the Methoxy group (though inductively withdrawing).

-

C6 Position (Stable): The

bond is metabolically stable and generally inert to substitution under standard conditions.

Nucleophilic Aromatic Substitution ( )

Nucleophiles (amines, thiols, alkoxides) will selectively displace the C4-Chloro substituent.[3]

-

Reaction:

-

Conditions: typically

or -

Selectivity: >95% C4 substitution observed due to the lower LUMO energy at C4 compared to C2.

Cross-Coupling Capabilities

The C4-Cl bond is also a prime handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Reactivity Logic Map

Figure 2: Reactivity map highlighting the preferential displacement of the C4-chloride.

Applications in Drug Discovery

This scaffold is widely used as an intermediate for:

-

Kinase Inhibitors: The pyrimidine hinge-binding motif is conserved in many ATP-competitive inhibitors. The

group improves lipophilicity and metabolic stability (blocking oxidation). -

Agrochemicals: Used in the synthesis of herbicides (e.g., uracil-based herbicides) where the

group enhances bioactivity and leaf penetration. -

Fluorescent Probes: The electron-deficient ring can quench or tune the fluorescence of attached fluorophores.

Handling & Safety (MSDS Highlights)

-

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Storage: Keep under inert atmosphere (

or Ar) at 2-8°C. Moisture sensitive (hydrolysis of C4-Cl to OH can occur over prolonged exposure to humid air). -

Incompatibility: Strong oxidizing agents, strong bases.

References

-

ChemicalBook. (2025). 4-CHLORO-2-METHOXY-6-(TRIFLUOROMETHYL)PYRIMIDINE CAS 932701-90-1.[4] Retrieved from

-

Sigma-Aldrich. (2025). Ethyl 4,4,4-trifluoroacetoacetate Product Analysis. Retrieved from

-

WuXi AppTec. (2025). Regioselectivity of SNAr Reactions on Pyrimidines. Retrieved from

-

PubChem. (2025). 4-Chloro-2-(trifluoromethyl)pyrimidine Derivatives. Retrieved from

-

Google Patents. (2014). Preparation method of ethyl 4,4,4-trifluoroacetoacetate (CN103694119A).[5] Retrieved from

Sources

- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemcd.com [chemcd.com]

- 5. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine, a crucial building block in the synthesis of complex pharmaceutical agents. As a Senior Application Scientist, the following sections will delve into the core physicochemical properties, a detailed synthesis protocol, its strategic applications in medicinal chemistry, and essential safety and handling procedures. The information presented herein is curated to provide both foundational knowledge and actionable insights for professionals in the field.

Core Physicochemical Properties and Structural Elucidation

4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a substituted pyrimidine characterized by the presence of a chloro, a methoxy, and a trifluoromethyl group attached to the pyrimidine core. These functional groups impart unique electronic and steric properties to the molecule, making it a versatile intermediate in organic synthesis.

The fundamental properties of this compound are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₃N₂O | PubChem[1] |

| Molecular Weight | 212.56 g/mol | Calculated |

| Monoisotopic Mass | 211.99643 Da | PubChem[1] |

| Appearance | Expected to be a solid or oil | N/A |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol | N/A |

The structural arrangement of the substituents on the pyrimidine ring is critical to its reactivity. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom, combined with the electron-donating effect of the methoxy group, creates a specific electronic landscape that dictates its behavior in chemical reactions.

Caption: Chemical structure of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.

Synthesis and Characterization: A Validated Approach

The synthesis of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The strategic starting material for this synthesis is often a di-chlorinated pyrimidine derivative, which allows for regioselective substitution of one of the chloro groups with a methoxy group.

Rationale for Synthetic Strategy

The choice of a di-chlorinated precursor, such as 4,6-dichloro-2-(trifluoromethyl)pyrimidine, is deliberate. The two chlorine atoms on the pyrimidine ring are electronically distinct due to the influence of the trifluoromethyl group. This difference in reactivity allows for a controlled, stepwise substitution. The reaction with one equivalent of sodium methoxide at a controlled temperature favors the monosubstitution, yielding the desired product. The use of milder reaction conditions is crucial to prevent di-substitution.

Detailed Experimental Protocol

Materials:

-

4,6-Dichloro-2-(trifluoromethyl)pyrimidine

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous methanol.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of sodium methoxide (1.0-1.1 eq) in anhydrous methanol dropwise over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the presence of the methoxy group and the overall substitution pattern on the pyrimidine ring. ¹⁹F NMR is also crucial for confirming the trifluoromethyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Caption: Synthetic workflow for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.

Applications in Drug Development and Medicinal Chemistry

Substituted pyrimidines are a cornerstone in the development of a wide array of therapeutic agents due to their presence in biologically crucial molecules. The pyrimidine core is found in various pharmaceuticals, including anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor agents[2].

4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine serves as a highly valuable intermediate for the synthesis of more complex molecules. The chlorine atom at the 4-position is a key functional handle that can be readily displaced by a variety of nucleophiles in SNAr reactions. This allows for the introduction of diverse functionalities, which is a critical strategy in lead optimization during the drug discovery process.

The trifluoromethyl group is often incorporated into drug candidates to enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. The methoxy group can also play a role in modulating the electronic properties and solubility of the final compound.

Safety and Handling

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a strategically important building block for the synthesis of novel pharmaceutical compounds. Its unique combination of functional groups provides a versatile platform for the introduction of molecular diversity. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in research and development. This guide provides a foundational framework for scientists to confidently work with this valuable chemical intermediate.

References

-

PubChem. 4-chloro-6-methoxy-2-(trifluoromethyl)pyrimidine. [Link]

-

PubChem. 4-chloro-6-methoxy-2-(methoxymethyl)pyrimidine. [Link]

-

PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. [Link]

-

MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine. [Link]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. [Link]

-

Indian Academy of Sciences. Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. [Link]

Sources

- 1. PubChemLite - 4-chloro-6-methoxy-2-(trifluoromethyl)pyrimidine (C6H4ClF3N2O) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing and Qualifying 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine for Drug Discovery

Abstract

For researchers, scientists, and drug development professionals, the integrity of a synthetic route is only as strong as its weakest link—often, the quality and consistency of starting materials. 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (CAS No. 175277-69-7) is a critical heterocyclic building block, valued for its utility in constructing a diverse array of bioactive molecules.[1][2] The trifluoromethyl and chloro moieties provide distinct reactive handles for elaboration, making it a staple in programs targeting kinases, GPCRs, and other protein families. However, sourcing this reagent with the requisite purity and batch-to-batch consistency is a non-trivial challenge that can significantly impact research timelines and outcomes. This guide provides a field-proven framework for navigating the commercial supplier landscape, establishing robust quality control protocols, and ensuring the reliable procurement of this key intermediate.

Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] The specific substitution pattern of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine offers a compelling combination of attributes:

-

C4-Chloro Group: A versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various amine, alcohol, and thiol functionalities.

-

C2-Methoxy Group: An electron-donating group that can modulate the reactivity of the pyrimidine ring. It can also be cleaved to reveal a hydroxyl group for further functionalization.

-

C6-Trifluoromethyl Group: A powerful electron-withdrawing group that enhances the electrophilicity of the C4 position, facilitating SNAr. The CF₃ group is also a common feature in modern pharmaceuticals, often improving metabolic stability and binding affinity.[3]

Given its utility, ensuring a consistent and high-quality supply is paramount for the seamless progression of discovery and development projects.

The Commercial Supplier Landscape

A multitude of vendors offer 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine, ranging from large, well-established chemical suppliers to smaller, specialized synthesis labs. The choice of supplier often depends on the scale of the research (milligrams for initial screening vs. kilograms for lead optimization) and the required quality grade (e.g., standard research grade vs. GMP-compliant). The following table summarizes a selection of notable suppliers.

| Supplier | Typical Purity Offered | Scale Availability | Noteworthy Offerings & Services |

| Sigma-Aldrich (Merck) | ≥97% | Grams to Kilograms | Extensive quality documentation (CoA, SDS); part of a broad portfolio of unique research chemicals.[4] |

| BLD Pharmatech | ≥98% | Grams to Kilograms | Broad catalog with multiple registered suppliers, offering competitive pricing for research quantities.[5] |

| AA Blocks | Typically ≥95% | Milligrams to Grams | Focus on novel building blocks for discovery chemistry, often available in smaller, screening-friendly quantities.[6] |

| J&K Scientific | ≥98% | Grams to Kilograms | Provides access to a wide range of reagents with supporting technical data like PubChem CIDs and literature references.[7] |

| Yuki Gosei Kogyo Co., Ltd. | Technical Grade | Bulk/Custom Synthesis | Specializes in contract manufacturing and can supply materials at a larger, technical grade scale.[8] |

Disclaimer: This list is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence.

A Self-Validating Protocol for Supplier and Lot Qualification

Simply relying on a supplier's Certificate of Analysis (CoA) is insufficient for critical applications. A robust internal qualification process is essential to mitigate risks of project delays and irreproducible results.

Diagram: The Supplier Qualification Workflow

The following workflow outlines a systematic approach to selecting and validating a supplier for a critical reagent like 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.

Caption: A workflow for systematic supplier selection and ongoing quality control.

Experimental Protocol: HPLC-UV Method for Purity Assessment

This protocol provides a standardized method to verify the purity of incoming batches of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.

Objective: To determine the purity of the material by percent area normalization.

Materials & Reagents:

-

4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid, HPLC grade

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a 1:1 ACN/Water mixture to create a 0.1 mg/mL solution. Vortex to ensure complete dissolution.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 254 nm.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |

-

-

Analysis: Inject the sample and integrate all peaks detected at 254 nm. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Trustworthiness Check: The system suitability should be verified by making five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

Safety, Handling, and Storage

Proper handling is crucial for both personnel safety and maintaining the integrity of the compound.

-

Hazard Identification: Based on data for structurally related compounds, 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and causes serious eye irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood to avoid inhalation.[10][11]

-

Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] It should be kept away from strong oxidizing agents and moisture to prevent degradation.

Conclusion

The successful use of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine in a drug discovery campaign is critically dependent on the scrupulous selection and qualification of its commercial source. By moving beyond a superficial review of supplier catalogs and implementing a rigorous, in-house analytical and functional validation process, research organizations can significantly de-risk their synthetic operations. This self-validating system, which combines documentation review, analytical verification, and functional testing, ensures that every batch of this key building block meets the high standards required for reproducible and successful drug development.

References

-

BuyersGuideChem. 4-Chloro-2-methoxypyrimidine suppliers and producers. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]

-

PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. Available from: [Link]

-

AA Blocks. 175277-69-7 | 1,2-dihydro-2-oxo-4-pyridinecarboxamide. Available from: [Link]

-

G.W. Zam-Buk et al. Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. Available from: [Link]

-

J.P. Begue et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information. Available from: [Link]

-

YUKI GOSEI KOGYO CO.,LTD. Product Information. Available from: [Link]

-

LookChem. CAS No.121-69-7,N,N-Dimethylaniline Suppliers. Available from: [Link]

-

PubChem. 4-chloro-6-methoxy-2-(methoxymethyl)pyrimidine. Available from: [Link]

Sources

- 1. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-Chloro-2-methoxypyrimidine suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 6. aablocks.com [aablocks.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Product Information | YUKI GOSEI KOGYO CO.,LTD. [yuki-gosei.co.jp]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.nl [fishersci.nl]

- 11. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine, a key intermediate in pharmaceutical and agrochemical research. Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the theoretical and practical aspects of this compound's solubility in common organic solvents. While specific quantitative solubility data for this novel compound is not extensively available in public literature, this guide synthesizes information from analogous pyrimidine derivatives and fundamental chemical principles to provide a robust framework for its application in the laboratory.

Introduction to 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine

4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a halogenated and trifluoromethylated pyrimidine derivative.[1] The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] The presence of a chlorine atom, a methoxy group, and a trifluoromethyl group on the pyrimidine ring imparts unique physicochemical properties that influence its reactivity and, critically, its solubility. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation development.

Chemical Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C6H4ClF3N2 | PubChem |

| Molecular Weight | 196.56 g/mol | [3] |

| IUPAC Name | 4-chloro-2-methoxy-6-(trifluoromethyl)pyrimidine | N/A |

| Physical Form | Predicted to be a solid or oil | General Knowledge |

The Crucial Role of Solvent Selection in Research and Development

The solubility of a compound dictates its behavior in various experimental and manufacturing processes, including:

-

Reaction Kinetics: The rate and efficiency of chemical reactions are often dependent on the ability of the reactants to dissolve and interact in a solvent.

-

Purification: Techniques such as crystallization and chromatography rely on solubility differences to separate the target compound from impurities.

-

Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.

Predicting the Solubility of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine

In the absence of direct experimental data, the solubility of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine can be predicted by examining the behavior of structurally similar compounds. The general principle of "like dissolves like" is a useful starting point, suggesting that the polarity of the solvent and the solute are key factors.[4]

The presence of the electronegative chlorine and trifluoromethyl groups, along with the polar methoxy group, suggests that 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a polar molecule. Therefore, it is expected to exhibit greater solubility in polar organic solvents.

Expected Solubility Trends:

Based on data for related pyrimidine derivatives, the following trends can be anticipated:

-

High Solubility: In polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in chlorinated solvents like chloroform and dichloromethane.

-

Moderate Solubility: In polar protic solvents like methanol, ethanol, and other lower alcohols. For instance, the related compound 4-chloro-2-(trifluoromethyl)pyrimidine is slightly soluble in chloroform and methanol.[5][6]

-

Low Solubility: In nonpolar solvents such as hexanes, toluene, and diethyl ether.

It is also important to note that the solubility of pyrimidine derivatives generally increases with temperature.[7][8]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The equilibrium solubility method is a reliable and widely used technique.

Materials and Equipment

-

4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, chloroform, toluene, heptane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.

-

-

Data Calculation:

-

Calculate the solubility of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine:

-

Solvent Polarity: As discussed, a closer match between the polarity of the solute and the solvent generally leads to higher solubility.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[7][8] This relationship can be quantified using the van't Hoff equation.[8]

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure affects solubility. A higher lattice energy corresponds to lower solubility.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute containing hydrogen-bonding functionalities. While 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine does not have strong hydrogen bond donating capabilities, the nitrogen atoms in the pyrimidine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors.

Safety and Handling

4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine should be handled with appropriate safety precautions in a well-ventilated area.[9] Users should wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[9]

Conclusion

While specific, publicly available solubility data for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is limited, this technical guide provides a comprehensive framework for understanding and experimentally determining its solubility in organic solvents. By leveraging knowledge of related pyrimidine derivatives and established chemical principles, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a validated method for generating precise and reliable solubility data, which is essential for the successful application of this important chemical intermediate.

References

-

ResearchGate. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

-

LibreTexts Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

-

MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

-

PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. [Link]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

-

SpringerLink. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]

-

East Tennessee State University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

Sources

- 1. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. medcraveonline.com [medcraveonline.com]

- 3. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE CAS#: 1514-96-1 [m.chemicalbook.com]

- 6. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.nl [fishersci.nl]

Stability and Storage of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine: A Technical Guide

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine, a key building block in contemporary drug discovery and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development who handle this and structurally related compounds. We will delve into the chemical properties that dictate its stability, potential degradation pathways, and provide actionable protocols for its long-term storage and handling to ensure its integrity for research applications.

Chemical Profile and Intrinsic Reactivity

4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (CAS No. 171197-80-1) is a substituted pyrimidine with a molecular formula of C₆H₄ClF₃N₂O. The stability of this compound is primarily influenced by the interplay of its three key substituents on the pyrimidine ring: a chloro group at the 4-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 6-position.

The pyrimidine ring itself is an electron-deficient aromatic system. The presence of the highly electronegative trifluoromethyl group further withdraws electron density from the ring, making the chloro-substituent at the 4-position particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This inherent reactivity is the primary driver of potential degradation.

Table 1: Physicochemical Properties of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine

| Property | Value | Source |

| Molecular Weight | 212.56 g/mol | Inferred from structure |

| Appearance | White to off-white solid | Generic observation for similar compounds |

| Melting Point | Not readily available | |

| Boiling Point | Not readily available | |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane | Generic observation for similar compounds[2] |

Key Factors Influencing Stability and Potential Degradation Pathways

The long-term stability of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is contingent on controlling environmental factors that can initiate its degradation. The principal degradation pathways are hydrolysis, and to a lesser extent, photolytic and thermal degradation.

Hydrolytic Stability

The most significant factor affecting the stability of this compound is moisture. The electron-deficient nature of the pyrimidine ring, exacerbated by the trifluoromethyl group, makes the C4-Cl bond susceptible to hydrolysis.[3][4] This reaction results in the substitution of the chlorine atom with a hydroxyl group, forming the corresponding pyrimidin-4-one derivative.

This hydrolysis can be accelerated by the presence of acids or bases, which can catalyze the nucleophilic attack of water. Therefore, it is crucial to store the compound in a dry environment and avoid contact with acidic or basic media.

Photostability

While the trifluoromethyl group is generally photochemically stable, aromatic systems, in general, can be susceptible to photodegradation. Prolonged exposure to ultraviolet (UV) light could potentially lead to the formation of radical species and subsequent decomposition. Although specific data for this compound is not available, as a precautionary measure, it should be protected from light.

Thermal Stability

Substituted pyrimidines generally exhibit good thermal stability.[5] However, elevated temperatures can increase the rate of any potential degradation reaction, including hydrolysis if moisture is present. At very high temperatures, thermal decomposition would be expected, leading to the release of gases such as hydrogen fluoride, hydrogen chloride, and oxides of nitrogen and carbon.[3]

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine, the following storage and handling procedures are recommended.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To displace moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Tightly sealed, amber glass vial | To prevent moisture ingress and protect from light. |

| Environment | Dry, well-ventilated area | To minimize ambient moisture and ensure safety. |

Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Hygroscopic Nature: Due to its susceptibility to hydrolysis, minimize exposure to atmospheric moisture. It is advisable to handle the compound in a glove box or under a stream of dry inert gas.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Protocol: Stability Assessment

To empirically determine the stability of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine under specific laboratory conditions, a formal stability study can be conducted. The following protocol outlines a general procedure.

Materials and Equipment

-

High-purity 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine

-

Environmental chambers (for controlled temperature and humidity)

-

Photostability chamber

-

Amber glass vials with inert-lined caps

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system (for identification of degradation products)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water)

-

Inert gas supply (Argon or Nitrogen)

Procedure

-

Initial Characterization (T=0):

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent to a known concentration.

-

Analyze the initial purity of the sample by HPLC-UV.

-

Obtain an initial LC-MS profile to serve as a baseline.

-

-

Sample Preparation for Stability Study:

-

Weigh out equal amounts of the compound into several amber glass vials.

-

For each storage condition to be tested (e.g., 2-8°C/ambient humidity, 25°C/60% RH, 40°C/75% RH, photostability chamber), prepare a set of vials for each time point.

-

Purge the headspace of each vial with an inert gas before sealing.

-

-

Storage and Sampling:

-

Place the vials in the respective environmental chambers.

-

At predetermined time points (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition for analysis.

-

-

Analysis:

-

Prepare a solution of the aged sample at the same concentration as the T=0 sample.

-

Analyze the sample by HPLC-UV to determine the remaining percentage of the parent compound.

-

Analyze the sample by LC-MS to identify and semi-quantify any degradation products. Compare the chromatogram to the T=0 profile to identify new peaks.

-

-

Data Interpretation:

-

Plot the percentage of the parent compound remaining over time for each storage condition.

-

From the degradation profile, an estimated shelf-life under specific conditions can be determined.

-

The identity of major degradation products can be proposed based on their mass-to-charge ratio from the LC-MS data.

-

Conclusion

4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a valuable but reactive research chemical. Its stability is primarily threatened by hydrolysis of the chloro-substituent. By adhering to strict storage protocols that minimize exposure to moisture, light, and elevated temperatures, the integrity of this compound can be maintained for an extended period. For critical applications, conducting a formal stability study is recommended to establish a reliable shelf-life under specific laboratory conditions.

References

-

PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. [Link]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

ACS Publications. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. [Link]

-

Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

-

ResearchGate. Proposed degradation pathway of Chlorpyrifos. [Link]

-

ResearchGate. Thermostability of Selected Biological Materials. [Link]

-

PubMed. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. [Link]

-

Figshare. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

National Institutes of Health. Thermal Stability of Amorphous Solid Dispersions. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

-

ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. [Link]

-

American Chemical Society. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. [Link]

-

Pradeep Research Group. Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. [Link]

-

SciELO. Thermal decomposition of some chemotherapic substances. [Link]

- Google Patents.

-

ResearchGate. Trifluoromethylation of diverse heterocycles. [Link]

-

ACS Publications. Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. [Link]

-

MDPI. Thermal Stability of Amorphous Solid Dispersions. [Link]

-

Royal Society of Chemistry. Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules. [Link]

-

Oregon State University. The investigations of the methods for the reduction of chloroyrimidines. [Link]

-

University of Limerick. Thermal stability of a ureidopyrimidinone model compound. [Link]

-

National Institutes of Health. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]

-

National Institutes of Health. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. [Link]

-

ResearchGate. Trifluoromethylation of five-membered heterocycles via photocatalysis in continuous flow. [Link]

-

ACS Publications. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. [Link]

-

Royal Society of Chemistry. Difluoromethylation of heterocycles via a radical process. [Link]

-

PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine. [Link]

Sources

- 1. 4-Chloro-6-methoxy-2-phenylpyrimidine|CAS 4319-72-6 [benchchem.com]

- 2. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. figshare.com [figshare.com]

- 5. pure.ul.ie [pure.ul.ie]

The Trifluoromethyl Pyrimidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of trifluoromethylated pyrimidines, a class of compounds demonstrating a remarkable breadth of biological activities. We will dissect the profound influence of the CF₃ moiety on the physicochemical properties of the pyrimidine core, detail the synthetic strategies for their creation, and explore their potential as anticancer, antifungal, antiviral, and agrochemical agents. This document is designed to serve as a comprehensive resource, integrating mechanistic insights with actionable experimental protocols to empower researchers in the fields of drug discovery and crop protection.

The Power of Trifluoromethylation in Pyrimidine Scaffolds

The pyrimidine ring is a fundamental pharmacophore, present in a vast array of biologically active molecules, including nucleobases and numerous synthetic drugs. The introduction of a trifluoromethyl group—a small, yet powerfully electron-withdrawing substituent—imparts a unique set of physicochemical properties that can dramatically enhance the therapeutic potential of the parent pyrimidine.

Key Physicochemical Alterations:

-

Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to an extended in vivo half-life and improved pharmacokinetic profile.

-

Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach intracellular targets. This property is crucial for bioavailability and overall efficacy.

-

Modulation of pKa: As a strong electron-withdrawing group, the CF₃ moiety can lower the pKa of nearby basic functional groups, influencing the ionization state of the molecule at physiological pH. This can impact receptor binding and solubility.

-

Conformational Control: The steric bulk of the CF₃ group, while modest, can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape for optimal target engagement.

These combined effects underscore why the trifluoromethyl pyrimidine scaffold is a privileged structure in the design of novel therapeutic and agrochemical agents.

Synthetic Strategies for Trifluoromethylated Pyrimidines

The efficient synthesis of trifluoromethylated pyrimidines is a critical aspect of their development. Several strategies have been established, often starting from trifluoromethylated building blocks.

General Synthesis from Ethyl Trifluoroacetoacetate

A common and versatile approach involves the cyclocondensation of ethyl trifluoroacetoacetate with an amidine or related N-C-N synthon. This foundational reaction provides a straightforward entry to the core pyrimidine ring, which can then be further functionalized.

Experimental Protocol: Synthesis of a 4-hydroxy-6-(trifluoromethyl)pyrimidine Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetamidine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol.

-

Base Addition: Add a base, for example, sodium ethoxide (1.1 equivalents), to the solution and stir for 15-20 minutes at room temperature to generate the free amidine.

-

Condensation: To this mixture, add ethyl trifluoroacetoacetate (1.0 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Isolation: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield the 4-hydroxy-6-(trifluoromethyl)pyrimidine intermediate.

Functionalization of the Pyrimidine Core

Once the core is synthesized, further modifications, such as chlorination followed by nucleophilic substitution, are employed to introduce diverse functionalities and build a library of compounds for biological screening. A key intermediate for many biologically active trifluoromethyl pyrimidines is 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[1]

Experimental Protocol: Chlorination of a Hydroxypyrimidine

-

Reaction Setup: In a fume hood, charge a round-bottom flask with the 4-hydroxy-6-(trifluoromethyl)pyrimidine intermediate.

-

Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃).

-

Reflux: Heat the mixture to reflux for 3-5 hours. The reaction should be monitored by TLC.

-

Work-up: Cautiously quench the reaction by slowly pouring the mixture onto crushed ice.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the chlorinated pyrimidine derivative.

Anticancer Activities of Trifluoromethyl Pyrimidines

Trifluoromethyl pyrimidines have emerged as a promising class of anticancer agents, primarily through their action as kinase inhibitors.

Mechanism of Action: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[2] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. Several 5-trifluoromethylpyrimidine derivatives have been designed as potent EGFR inhibitors.[2] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the MAPK and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis.[2]

Dual Inhibition of FLT3 and CHK1

In certain hematological malignancies like Acute Myeloid Leukemia (AML), mutations in the FMS-like tyrosine kinase 3 (FLT3) are common drivers of the disease. While FLT3 inhibitors have shown clinical efficacy, resistance often develops. A novel strategy involves the dual inhibition of FLT3 and Checkpoint Kinase 1 (CHK1). Trifluoromethyl pyrimidine derivatives have been identified as potent dual inhibitors. This combined action not only targets the primary oncogenic driver (FLT3) but also abrogates the cell cycle checkpoint control (CHK1), leading to mitotic catastrophe and enhanced apoptosis in cancer cells.

Quantitative Data: Anticancer Activity

The anticancer efficacy of trifluoromethyl pyrimidines is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |

| 5-Trifluoromethylpyrimidine derivative | EGFR | A549 (Lung Cancer) | 0.35 | [2] |

| 5-Trifluoromethylpyrimidine derivative | EGFR | MCF-7 (Breast Cancer) | 3.24 | [2] |

| 5-Trifluoromethylpyrimidine derivative | EGFR | PC-3 (Prostate Cancer) | 5.12 | [2] |

| Thiazolo[4,5-d]pyrimidine derivative | - | C32 (Melanoma) | 24.4 | [3] |

| Thiazolo[4,5-d]pyrimidine derivative | - | A375 (Melanoma) | 103 | [3] |

Experimental Workflow: In Vitro Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Antifungal and Agrochemical Potential

Trifluoromethyl pyrimidines have demonstrated significant promise in agriculture as fungicides and insecticides.

Antifungal Activity

Several novel trifluoromethyl pyrimidine derivatives exhibit broad-spectrum antifungal activity against various plant pathogens.[4]

Mechanism of Action: While diverse mechanisms may be at play, one identified mode of action for certain pyrimidine-based antifungals is the disruption of endoplasmic reticulum (ER) function.[5] This leads to an unfolded protein response and inhibits the secretion of essential fungal enzymes, thereby impeding fungal growth and pathogenesis.[5]

Quantitative Data: Antifungal Activity

The antifungal efficacy is often measured by the half-maximal effective concentration (EC₅₀) or the minimum inhibitory concentration (MIC).

| Compound Class | Fungal Species | EC₅₀/MIC (µg/mL) | Reference |

| Trifluoromethyl pyrimidine amide | Botrytis cinerea | 8.91 (EC₅₀) | [6] |

| Trifluoromethyl pyrimidine amide | Rhizoctonia solani | 18.10 (EC₅₀) | [6] |

| Trifluoromethyl pyrimidine derivative | Rhizoctonia solani | 26.0 (EC₅₀) | [6] |

| Trifluoromethyl pyrimidine amide | Phomopsis sp. | 10.5 (EC₅₀) | [7] |

Insecticidal Activity

Derivatives of trifluoromethyl pyrimidine have also been investigated for their insecticidal properties.[4]

Mechanism of Action: A key target for some modern insecticides is the insect ryanodine receptor (RyR), a calcium release channel crucial for muscle contraction.[3] Diamide insecticides, which share structural similarities with some pyrimidine derivatives, act as allosteric modulators of RyRs, causing uncontrolled calcium release, leading to paralysis and death of the insect.[3] This target offers selectivity for insects over mammals.

Quantitative Data: Insecticidal Activity

Insecticidal potency is commonly expressed as the lethal concentration (LC₅₀) required to kill 50% of a test population.

| Compound Class | Insect Species | LC₅₀ (µg/mL) | Reference |

| Spiro pyrimidine derivative | Culex pipiens (larvae) | 12.43 | [8] |

| Pyrimidine urea derivative | Aedes aegypti | 70% mortality at 2 µg/mL | [9] |

Antiviral Applications

The structural similarity of pyrimidines to nucleobases makes them prime candidates for the development of antiviral agents.